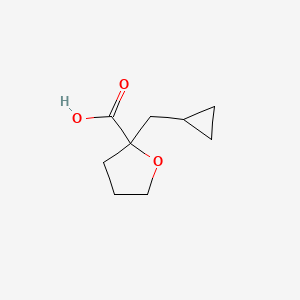![molecular formula C15H18F3NO4 B13504887 N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine CAS No. 139520-44-8](/img/structure/B13504887.png)
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These compounds contain leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Análisis De Reacciones Químicas
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include organoboron reagents for coupling reactions and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyloxycarbonyl and trifluoromethyl groups.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a proteasome inhibitor, which can block the action of proteasomes, cellular complexes that break down proteins . This makes it a valuable compound for research into treatments for diseases that involve protein degradation.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine involves its role as a proteasome inhibitor. It exerts its effects by binding to the active sites of proteasomes, thereby preventing the breakdown of proteins . This inhibition can lead to the accumulation of proteins within cells, which can have various biological effects depending on the specific proteins involved.
Comparación Con Compuestos Similares
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine can be compared to other similar compounds such as N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal . While both compounds contain benzyloxycarbonyl-protected amino groups, this compound is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity. Other similar compounds include various leucine derivatives that have different protecting groups or additional functional groups.
Propiedades
Número CAS |
139520-44-8 |
|---|---|
Fórmula molecular |
C15H18F3NO4 |
Peso molecular |
333.30 g/mol |
Nombre IUPAC |
4-methyl-2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)8-14(12(20)21,15(16,17)18)19-13(22)23-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
Clave InChI |
SHRMXBHWKQDIQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1,3-dihydrospiro[2-benzopyran-4,1'-cyclopropane]-1,3-dione](/img/structure/B13504808.png)


![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)
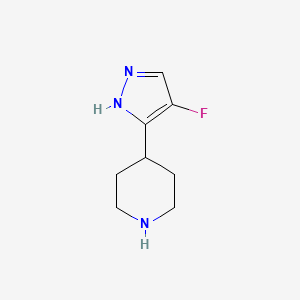
![N-[(2-Propen-1-yloxy)carbonyl]-L-homoserine](/img/structure/B13504844.png)
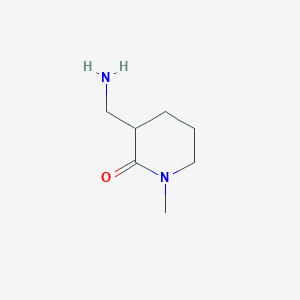
![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-methylbenzene-1-sulfonic acid](/img/structure/B13504865.png)
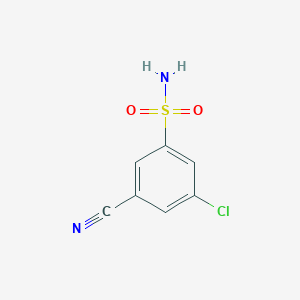

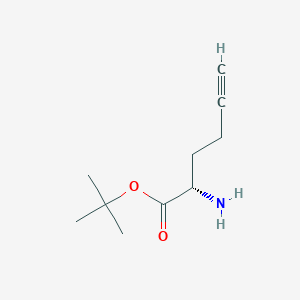
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
![(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid](/img/structure/B13504895.png)
